Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid
Description
Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid (molecular formula: C₁₂H₁₈O₂, molecular weight: 194.27) is a rigid, polycyclic carboxylic acid characterized by a tricyclic carbon skeleton with two defined stereocenters . It has been identified in phytochemical studies of plants such as Zaleya pentandra and Curcuma species, where it is associated with bioactive properties . Its synthesis involves acid-catalyzed rearrangements or Koch carboxylation, as detailed in patent literature .
Properties
IUPAC Name |
tricyclo[4.3.1.13,8]undecane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11(14)12-5-8-1-2-9(6-12)4-10(3-8)7-12/h8-10H,1-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYGMDZVYBFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CC1CC(C2)(C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31061-65-1 | |
| Record name | tricyclo[4.3.1.1,3,8]undecane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid involves complex organic reactions. One common method is through organic synthesis reactions, which require specific reagents and conditions . The detailed synthetic routes and industrial production methods are not widely documented, but typically involve multi-step processes that ensure high purity and yield .
Chemical Reactions Analysis
Decarboxylative Halogenation
This reaction involves the replacement of the carboxylic acid group with a halogen atom, typically via the Hunsdiecker–Borodin reaction. The mechanism proceeds through radical intermediates when the silver salt of the acid reacts with halogens (e.g., Br₂ or I₂) under thermal conditions .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| AgNO₃ + Br₂ | Heat (100–120°C), anhydrous | Tricycloalkyl bromide + CO₂ | ~69%* |
| Pb(OAc)₄ + Cl₂ | Solvent: CCl₄, 80°C | Tricycloalkyl chloride + CO₂ | N/A |
*General yield reported for analogous aliphatic acids .
The reaction mechanism involves:
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Formation of the silver carboxylate (RCOOAg ).
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Oxidative cleavage by halogen to generate a carbon-centered radical (**R- **).
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Radical recombination with halogen to form the alkyl halide (R–X ) .
The tricyclic structure may introduce steric hindrance, potentially reducing reaction efficiency compared to linear carboxylic acids.
Esterification
The carboxylic acid reacts with alcohols to form esters, often mediated by coupling agents like DCC (dicyclohexylcarbodiimide) or via acid chloride intermediates.
Example Synthesis of 2-(Dimethylamino)ethyl Ester :
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Activation of the acid with thionyl chloride (SOCl₂) to form the acyl chloride.
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Reaction with 2-(dimethylamino)ethanol in anhydrous dichloromethane.
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Purification via column chromatography.
Key Conditions:
-
Temperature: 0–25°C
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Solvent: Anhydrous CH₂Cl₂
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Yield: Not explicitly reported for this compound but optimized at ~69% for related precursors.
Salt Formation
The acid readily forms salts with bases, such as sodium or ammonium derivatives, enhancing solubility for further synthetic applications.
Reaction:
Properties of Sodium Salt:
-
Improved water solubility
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Stability under basic conditions
Reduction to Alcohol
Strong reducing agents like lithium aluminum hydride (LiAlH₄) convert the carboxylic acid to the corresponding primary alcohol.
Mechanism:
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Nucleophilic attack by hydride on the carbonyl carbon.
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Protonation and elimination of water.
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Formation of tricyclo[4.3.1.1(3,8)]undecan-1-methanol.
Challenges:
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The rigid tricyclic framework may impede reduction kinetics.
Nucleophilic Acyl Substitution
The acid undergoes substitution reactions after activation to reactive intermediates like acid chlorides or anhydrides.
Example: Amide Formation
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Generate acid chloride using SOCl₂.
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React with amines (e.g., dimethylamine) to yield tricyclic amides.
Conditions:
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Solvent: Dry ether or THF
-
Temperature: 0°C to room temperature
Thermal Decarboxylation
Heating the acid above its boiling point (~321°C) induces decarboxylation, yielding tricyclo[4.3.1.1(3,8)]undecane and CO₂ .
Mechanistic Pathway:
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Homolytic cleavage of the C–COOH bond.
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Release of CO₂ and formation of a tricyclic hydrocarbon radical.
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Radical stabilization via intramolecular hydrogen abstraction.
Structural Influences on Reactivity
The compound’s reactivity is modulated by:
Scientific Research Applications
Organic Synthesis
Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid serves as an important intermediate in organic synthesis, particularly in the development of complex molecules due to its unique structural features. Its tricyclic framework allows for the creation of various derivatives that can be utilized in pharmaceuticals and agrochemicals.
Pharmaceutical Development
The compound has potential applications in drug discovery and development:
- Anticancer Research : Studies have indicated that derivatives of this compound may exhibit cytotoxic properties against certain cancer cell lines, making them candidates for further development as anticancer agents.
- Biological Activity : The unique structure may enhance binding affinity to biological targets, facilitating the design of novel therapeutics.
Material Science
Due to its robust chemical structure, this compound is being explored for applications in material science:
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties.
- Nanotechnology : Its derivatives could play a role in the development of nanomaterials for various applications, including drug delivery systems.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound derivatives on human cancer cell lines demonstrated significant cytotoxic activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The results indicated a dose-dependent response with IC50 values suggesting strong potential for further investigation into its mechanism of action and therapeutic efficacy.
| Cell Line | IC50 Value (µM) | Observations |
|---|---|---|
| MCF-7 | 15 | Significant cell death observed |
| HCT116 | 20 | Induction of apoptosis confirmed |
Case Study 2: Synthesis and Characterization
A comprehensive synthesis route was developed for producing this compound derivatives with high yield and purity using multi-step reactions involving cyclization techniques and functional group modifications.
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Cyclization | 85 |
| 2 | Functionalization | 90 |
| 3 | Purification | 95 |
Mechanism of Action
Comparison with Similar Compounds
Biological Activity
Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid (CAS No. 31061-65-1) is a bicyclic compound with a molecular formula of CHO and a molecular weight of 194.27 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : CHO
- Molecular Weight : 194.27 g/mol
- Density : 1.183 g/cm³
- Boiling Point : 321.4°C at 760 mmHg
- Flash Point : 150.7°C
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential as an anti-cancer agent and its antioxidant properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Assays : In vitro assays have shown that related compounds can induce apoptosis in cancer cells, leading to reduced cell viability.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays:
- DPPH Scavenging Assay : This assay measures the ability of the compound to scavenge free radicals, with higher concentrations showing increased scavenging activity.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 20 | 25 |
| 40 | 45 |
| 60 | 67 |
| 80 | 78 |
| 100 | 90 |
The formula used for calculating scavenging activity is:
where is the absorbance of the control and is the absorbance of the sample.
Study on Anticancer Effects
In a study focusing on the anticancer effects of tricyclic compounds, it was found that these compounds could inhibit tumor growth in xenograft models, suggesting their potential for therapeutic applications against solid tumors.
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction between this compound and various biological targets:
- Targets Studied : Dihydrofolate reductase and other enzymes involved in cancer metabolism.
These studies provide insights into how structural modifications can enhance biological activity and selectivity towards specific targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid, and what experimental conditions optimize yield?
- Methodological Answer : Cyclodehydration using polyphosphoric acid (PPA) is a common approach for synthesizing tricyclic frameworks. For example, bicyclic precursors (e.g., bicyclo[4.3.0]nonene derivatives) can undergo cyclization under reflux with PPA to form tricyclo systems. Reaction parameters like temperature (50–100°C) and PPA concentration significantly influence product purity and yield . Parallel strategies include Diels-Alder reactions or photochemical cyclizations, though these require validation for this specific carboxylic acid derivative.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Multi-modal spectroscopic analysis is critical:
- NMR : and NMR to identify unique proton environments (e.g., bridgehead carbons and carboxylic proton signals).
- IR : A strong carbonyl stretch (~1700 cm) confirms the carboxylic acid group, while absence of angular strain (shifts <1710 cm) indicates stable ring geometry .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion (CHO, m/z 208.1463) and fragmentation patterns .
Q. What are the key stability considerations for this compound under varying storage or reaction conditions?
- Methodological Answer : The rigid tricyclic framework enhances thermal stability, but the carboxylic acid group may degrade under prolonged heating or acidic conditions. Stability assays should include:
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures.
- pH-Dependent Studies : Monitor hydrolysis in aqueous buffers (pH 2–12) via HPLC .
Advanced Research Questions
Q. How does the spatial arrangement of the tricyclic system influence reactivity, particularly in regioselective functionalization?
- Methodological Answer : The cage-like structure forces functional groups into close proximity, enabling unique reactivity. For example:
- Oxidation : Chromic anhydride in acetic acid selectively oxidizes tertiary carbons in similar tricyclo systems, producing ketones or lactones .
- Hydrogenolysis : Platinum-catalyzed cleavage of cyclopropane bonds in related tricyclo[4.4.1.0]undecane derivatives yields stereoisomeric decalins, suggesting analogous pathways for this compound .
Q. What in-silico and in-vitro approaches are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase or acetylcholinesterase) based on its phytochemical isolation context .
- In-Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination) or cytotoxicity using MTT assays on cancer cell lines .
Q. How can computational chemistry (e.g., DFT or MD simulations) predict the compound’s physicochemical properties or interaction mechanisms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
